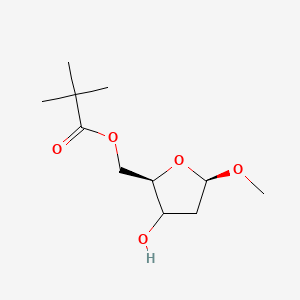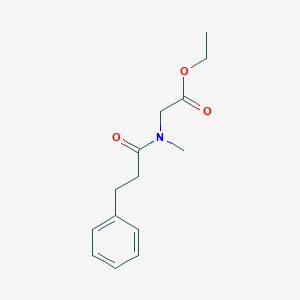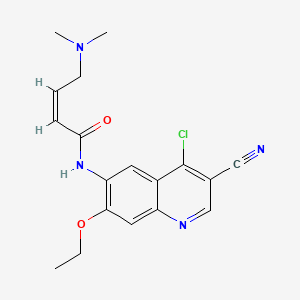![molecular formula C22H15NO5S B13857412 3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane](/img/structure/B13857412.png)
3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one;methylimino(sulfanylidene)methane is a complex organic compound known for its unique structural properties and diverse applications. This compound is often referred to in scientific literature due to its significant role in various fields, including chemistry, biology, and medicine. It is commonly used as a fluorescent tracer and has applications in dye lasers, forensics, and medical diagnostics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one involves multiple steps, starting with the preparation of the benzofuran and xanthene moieties. The reaction typically involves the condensation of resorcinol with phthalic anhydride under acidic conditions to form fluorescein. This intermediate is then further reacted with thiourea to introduce the methylimino(sulfanylidene) group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions include halogenated derivatives, nitro compounds, and various substituted fluoresceins. These derivatives have enhanced fluorescence properties and are used in specialized applications .
科学的研究の応用
3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry for cell labeling and tracking.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in dye lasers and as a tracer in environmental studies
作用機序
The compound exerts its effects primarily through its fluorescent properties. When exposed to light, it absorbs energy and re-emits it at a different wavelength, making it useful for imaging and detection purposes. The molecular targets include cellular components such as proteins and nucleic acids, which can be labeled and visualized using this compound .
類似化合物との比較
Similar Compounds
Fluorescein: A closely related compound with similar fluorescent properties.
Eosin B: Another xanthene dye with applications in biological staining.
Rhodamine B: A fluorescent dye used in various imaging techniques
Uniqueness
3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one is unique due to its specific structural configuration, which imparts distinct fluorescence characteristics. Its ability to form stable complexes with various biomolecules makes it particularly valuable in scientific research and medical diagnostics .
特性
分子式 |
C22H15NO5S |
|---|---|
分子量 |
405.4 g/mol |
IUPAC名 |
3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane |
InChI |
InChI=1S/C20H12O5.C2H3NS/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;1-3-2-4/h1-10,21-22H;1H3 |
InChIキー |
QRQQVJDEAPQYJW-UHFFFAOYSA-N |
正規SMILES |
CN=C=S.C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




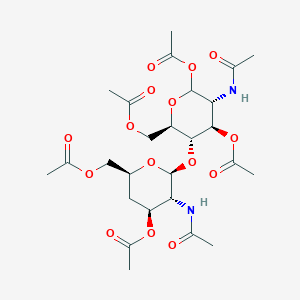
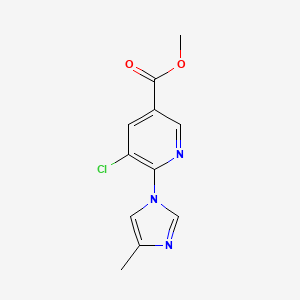
![2-[4-(3-Aminopropyl)piperazin-1-yl]benzonitrile](/img/structure/B13857354.png)
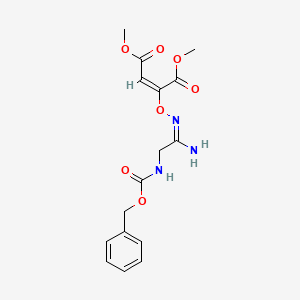

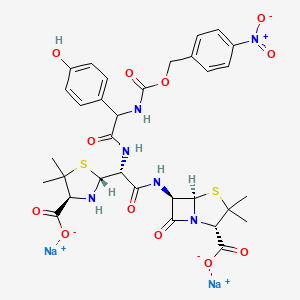

![6a[2a(Ethanesulfonyl)propyl]a2aethyla4,5,6,7atetrahydroa1,3abenzoxazola4aone](/img/structure/B13857389.png)
